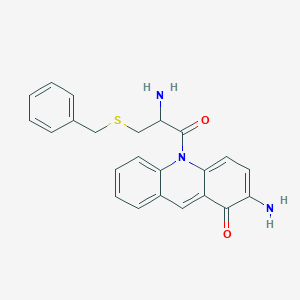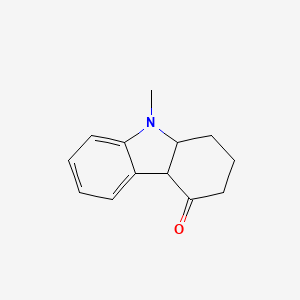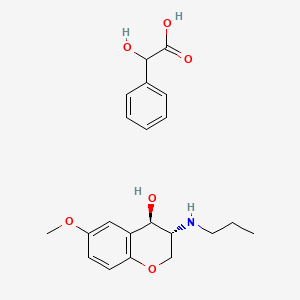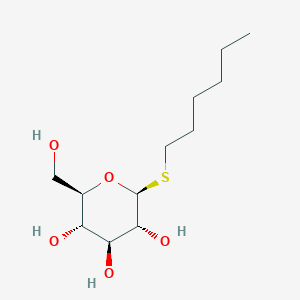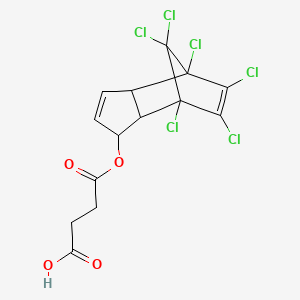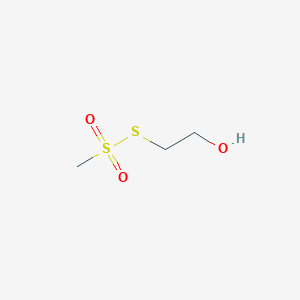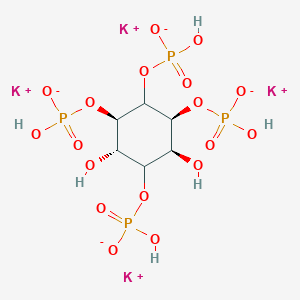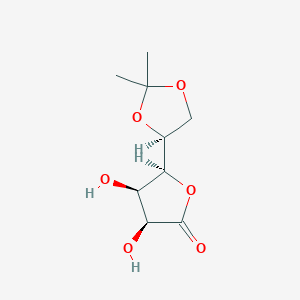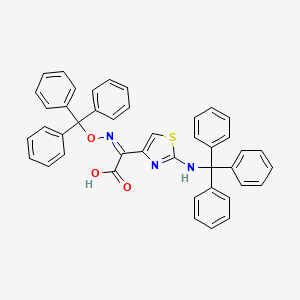
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid, also known as Z-TAT, is a synthetic molecule that has been used in a variety of scientific research applications. It is a powerful inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Z-TAT has been used in laboratory experiments to study the effects of carbonic anhydrase inhibition on various biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid involves the reaction of tritylamine with thioamide, followed by reaction with chloroacetic acid and finally, reaction with trityl chloride.
Starting Materials
Tritylamine, Thioamide, Chloroacetic acid, Trityl chloride
Reaction
Step 1: Tritylamine and thioamide are reacted in the presence of a base to form 2-Tritylaminothiazol-4-ylamine., Step 2: 2-Tritylaminothiazol-4-ylamine is reacted with chloroacetic acid to form 2-(2-Tritylaminothiazol-4-yl)acetic acid., Step 3: 2-(2-Tritylaminothiazol-4-yl)acetic acid is reacted with trityl chloride to form (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid.
科学研究应用
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid has been used in a variety of scientific research applications. It has been used to study the effects of carbonic anhydrase inhibition on various biochemical and physiological processes. It has also been used to study the role of carbonic anhydrase in the regulation of pH in the body, as well as its role in the development of certain diseases. It has also been used to study the effects of carbonic anhydrase inhibition on the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase.
作用机制
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid is a powerful inhibitor of the enzyme carbonic anhydrase. It binds to the active site of the enzyme and prevents it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons. This inhibition of carbonic anhydrase leads to an increase in the concentration of carbon dioxide and a decrease in the concentration of bicarbonate in the body, resulting in a decrease in the pH of the body.
生化和生理效应
The inhibition of carbonic anhydrase by (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid has a variety of biochemical and physiological effects. It has been shown to reduce the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase. It has also been shown to reduce the production of certain hormones, such as aldosterone and cortisol, and to reduce the activity of certain ion channels. Furthermore, it has been shown to reduce the activity of certain neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
The use of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid in laboratory experiments has several advantages. It is a powerful inhibitor of carbonic anhydrase, which makes it ideal for studying the effects of carbonic anhydrase inhibition on various biochemical and physiological processes. Furthermore, it is relatively easy to synthesize and has a high purity, which makes it suitable for use in laboratory experiments. However, it is important to note that (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid is not suitable for all types of experiments, as it can have adverse effects on some biochemical and physiological processes.
未来方向
The potential future directions for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid are numerous. It could be used to study the role of carbonic anhydrase in the development of certain diseases, such as cancer and Alzheimer’s disease. It could also be used to study the effects of carbonic anhydrase inhibition on the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase. Furthermore, it could be used to study the effects of carbonic anhydrase inhibition on the activity of certain neurotransmitters, such as serotonin and dopamine. Finally, it could be used to study the effects of carbonic anhydrase inhibition on the regulation of pH in the body.
属性
IUPAC Name |
(2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHTWVHOBWFDQ-QMIKVBFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N/OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H33N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
